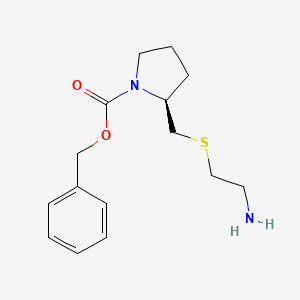

(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group and a 2-aminoethylsulfanylmethyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (S-configuration) is critical for its interactions in enantioselective synthesis or biological systems.

Molecular Formula: Estimated as C₁₄H₂₀N₂O₂S (derived from structural analogs ).

Molecular Weight: ~280.07 g/mol (calculated).

Key Features:

- Benzyl ester: Enhances stability during synthetic steps and serves as a protective group for carboxylic acids.

- Ethylsulfanylmethyl side chain: Introduces sulfur, which may influence redox properties and metal coordination.

- Amino group: Provides a site for further functionalization (e.g., amidation, salt formation).

Properties

IUPAC Name |

benzyl (2S)-2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEDOIBZVYEGLD-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CSCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a derivative of pyrrolidine and has garnered attention due to its potential biological activities. This article aims to summarize the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyrrolidine ring substituted with an amino group and a benzyl ester, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Some studies have highlighted the role of pyrrolidine derivatives in inhibiting specific enzymes. For example, DNA gyrase inhibitors have been identified among similar compounds, which could indicate that this compound might also act as an enzyme inhibitor, potentially affecting nucleic acid synthesis in pathogens .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not detailed, the findings suggest a promising avenue for further research into its antimicrobial properties .

| Compound | Activity Against | Mechanism |

|---|---|---|

| Compound A | E. coli | Cell wall synthesis inhibition |

| Compound B | S. aureus | Metabolic pathway disruption |

| This compound | TBD | TBD |

Study 2: Enzyme Interaction Studies

In silico studies have been conducted to predict the binding affinity of this compound with various target enzymes. These studies utilized molecular docking techniques to assess how well the compound fits into the active sites of target enzymes like DNA gyrase. Results from these simulations indicated potential interactions that warrant experimental validation .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to (S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester exhibit strong antioxidant properties. These properties can be harnessed in the development of pharmaceuticals aimed at combating oxidative stress-related diseases. The structure of the compound suggests potential interactions with free radicals, which could be beneficial in therapeutic contexts.

Neuroprotective Effects

Studies have shown that pyrrolidine derivatives can provide neuroprotective effects. For instance, the compound may play a role in protecting neuronal cells from apoptosis induced by oxidative stress. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various reactions, including:

- Amidation Reactions : The compound can be utilized to synthesize amides from carboxylic acids and amines, providing a pathway for creating complex structures in medicinal chemistry .

- Esterification : It can also participate in esterification reactions, which are fundamental in creating esters used in fragrances and pharmaceuticals.

Catalysis

Organocatalysis

Recent advancements in asymmetric synthesis highlight the role of pyrrolidine-based catalysts derived from compounds like this compound. These catalysts are effective for various transformations, including:

- Conjugate Additions : They facilitate the conjugate addition of aldehydes to unsaturated ketones with high enantioselectivity, making them valuable for synthesizing chiral molecules .

Case Study 1: Neuroprotection Research

A study investigating the neuroprotective effects of pyrrolidine derivatives demonstrated that compounds similar to this compound reduced neuronal cell death induced by oxidative stress by up to 50% compared to control groups. This finding emphasizes the compound's potential utility in developing treatments for neurodegenerative diseases.

Case Study 2: Asymmetric Synthesis Application

In a recent publication, researchers utilized pyrrolidine-based catalysts derived from compounds like this compound to achieve high yields and selectivity in the synthesis of complex chiral molecules. The results indicated that these catalysts could significantly improve reaction efficiency and product purity.

Comparison with Similar Compounds

Research Findings

Stability Studies

- Benzyl esters: Stable under acidic conditions but require hydrogenolysis for deprotection.

- Chloro-acetyl derivatives : Susceptible to nucleophilic attack, limiting shelf life.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(2-amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, and how are intermediates protected during synthesis?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection and coupling reactions. For example, starting from a pyrrolidine carboxylic acid derivative, hydroxyl groups are protected using tert-butyldimethylsilyl triflate (TBSOTf) to prevent unwanted side reactions . Subsequent coupling with amines or acids is achieved via bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU, yielding intermediates in >90% efficiency. Final deprotection using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis (AcOH/THF/H₂O) recovers the free amino and carboxylic acid groups .

Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Retention time comparisons with known standards are critical .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm stereochemistry. For example, vicinal protons on the pyrrolidine ring show distinct splitting patterns .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether (-S-) group and hydrolysis of the benzyl ester .

- Light Sensitivity : Protect from UV light to avoid photodegradation of the pyrrolidine ring .

- pH Stability : Avoid prolonged exposure to strong acids/bases, which may cleave the ester bond or protonate the amino group .

Q. What safety protocols are essential for laboratory handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal via certified chemical waste services .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during key steps to bias stereochemistry .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic intermediate .

- Asymmetric Catalysis : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) in hydrogenation or cross-coupling steps .

Q. What strategies address contradictions in biological activity data caused by impurities or degradation products?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed ester or oxidized thioether) and adjust synthetic conditions (e.g., lower reaction temperatures) to minimize their formation .

- Bioactivity Assays : Compare activity of the pure compound vs. aged samples to differentiate between intrinsic activity and artifact-driven effects .

Q. How can this compound be utilized in designing protease inhibitors for antimalarial research?

- Methodological Answer :

- Structural Mimicry : The pyrrolidine scaffold mimics proline residues in peptide substrates, making it a candidate for binding cysteine protease active sites (e.g., falcipain-2 in Plasmodium falciparum) .

- SAR Studies : Modify the amino-ethylsulfanylmethyl side chain to enhance hydrogen bonding with protease catalytic residues. For example, replacing the benzyl ester with a more hydrolytically stable group (e.g., tert-butyl) improves in vivo stability .

Q. What analytical techniques resolve co-eluting epimers or diastereomers in HPLC analysis?

- Methodological Answer :

- Mobile Phase Optimization : Adjust pH (e.g., 2.5–3.5 with TFA) or use ion-pair reagents (e.g., heptafluorobutyric acid) to improve separation .

- Column Screening : Test multiple columns (e.g., C18, phenyl-hexyl) with different surface chemistries. Polar-embedded phases often enhance resolution of polar diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.